![molecular formula C13H13ClN2O3 B2603356 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-06-9](/img/structure/B2603356.png)
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with a molecular weight of 280.71 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClN2O3/c1-8-5-10(6-9(2)12(8)14)19-7-16-4-3-11(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds like pyrazoles are pivotal in organic chemistry due to their broad applicability in synthesizing biologically active compounds. The reactivity of pyrazole derivatives, such as the one , is leveraged to create a diverse range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and spiropyrans, highlighting the compound's role as a building block in complex synthesis processes. Such applications underscore the importance of pyrazole derivatives in medicinal chemistry and drug development (Gomaa & Ali, 2020; Dar & Shamsuzzaman, 2015)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt][https://consensus.app/papers/concise-review-synthesis-pyrazole-heterocycles-dar/ab03fabe8cb55d5c891792e098224b01/?utm_source=chatgpt].
Biological Activities
Pyrazole carboxylic acid derivatives, similar to the compound in discussion, are notable for their wide range of biological activities. They have been investigated for antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The extensive review of pyrazole carboxylic acid derivatives and their biological applications provides a foundation for future research in medicinal chemistry, potentially leading to the development of new therapeutic agents (Cetin, 2020)[https://consensus.app/papers/pyrazole-carboxylic-acid-derivatives-synthesis-cetin/be8ac7aa508d51e5a83c4b1dcc7c45a1/?utm_source=chatgpt].
Environmental Applications
The chemistry of heterocyclic compounds, including pyrazole derivatives, extends beyond pharmaceuticals to environmental applications. For instance, derivatives have been studied for their role as radical scavengers and their potential in addressing cell impairment caused by oxidative stress. This indicates the broader implications of pyrazole derivatives in combating environmental pollutants and their effects on biological systems (Yadav et al., 2014)[https://consensus.app/papers/chromones-derivatives-scavengers-remedy-cell-impairment-yadav/4689e615f82b5d8c91d86f68c7bede51/?utm_source=chatgpt].
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-5-10(6-9(2)12(8)14)19-7-16-4-3-11(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLXPNBIOKEBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide](/img/structure/B2603274.png)
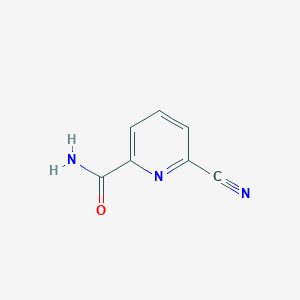
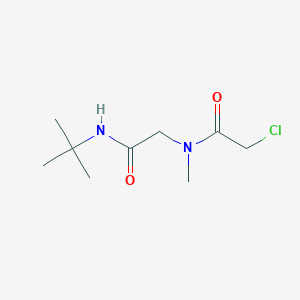
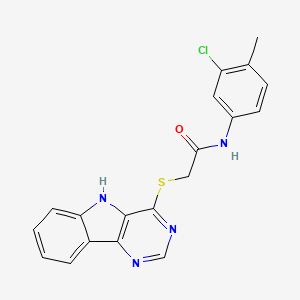
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603282.png)
![2-[(4-Fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2603283.png)
![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2603286.png)
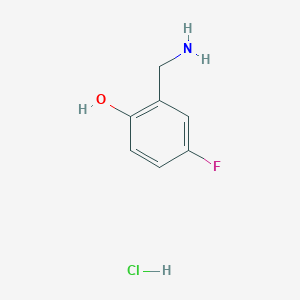

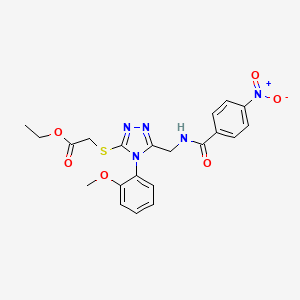
![3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2603292.png)
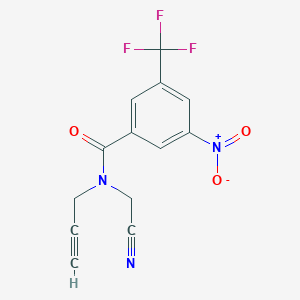
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2603296.png)